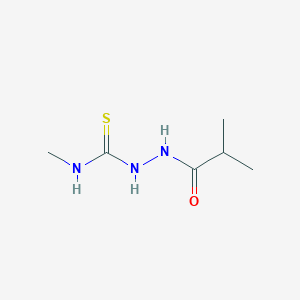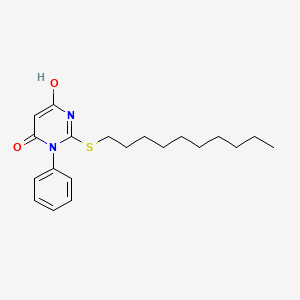
2-isobutyryl-N-methylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isobutyryl-N-methylhydrazinecarbothioamide (IMHC) is a chemical compound that has been studied for its potential applications in scientific research. It is a thiosemicarbazide derivative that has been found to exhibit interesting biochemical and physiological effects.
作用機序
The mechanism of action of 2-isobutyryl-N-methylhydrazinecarbothioamide is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway. This pathway is responsible for regulating cell death, and when activated, it can lead to the death of cancer cells.
Biochemical and Physiological Effects:
2-isobutyryl-N-methylhydrazinecarbothioamide has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 2-isobutyryl-N-methylhydrazinecarbothioamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using 2-isobutyryl-N-methylhydrazinecarbothioamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately measure its effects.
将来の方向性
There are several future directions for research on 2-isobutyryl-N-methylhydrazinecarbothioamide. One area of research is to further investigate its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells, but more research is needed to determine its effectiveness in vivo. Another area of research is to investigate its potential as a treatment for inflammatory diseases. Studies have shown that it exhibits anti-inflammatory and antioxidant properties, but more research is needed to determine its effectiveness in vivo. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body.
Conclusion:
In conclusion, 2-isobutyryl-N-methylhydrazinecarbothioamide is a thiosemicarbazide derivative that has been studied for its potential applications in scientific research. It can be synthesized through a multistep process, and has been found to exhibit interesting biochemical and physiological effects. It has potential as an anti-cancer agent and as a treatment for inflammatory diseases. However, more research is needed to fully understand its mechanism of action and its effectiveness in vivo.
合成法
2-isobutyryl-N-methylhydrazinecarbothioamide can be synthesized through a multistep process that involves the reaction of isobutyryl chloride with N-methylhydrazinecarbothioamide. The reaction produces a crude product that can be purified through recrystallization using a solvent such as ethanol. The final product is a white crystalline powder that is stable under normal laboratory conditions.
科学的研究の応用
2-isobutyryl-N-methylhydrazinecarbothioamide has been studied for its potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. One of the areas of research that 2-isobutyryl-N-methylhydrazinecarbothioamide has been studied for is its potential as an anti-cancer agent. Studies have shown that 2-isobutyryl-N-methylhydrazinecarbothioamide can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
1-methyl-3-(2-methylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS/c1-4(2)5(10)8-9-6(11)7-3/h4H,1-3H3,(H,8,10)(H2,7,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIPEUWANDQQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6054246.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B6054247.png)
![4-(2,3-dimethoxyphenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054248.png)
![N-({1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6054271.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-ethoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B6054277.png)
![2-[1-(2-methylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054280.png)

![7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6054288.png)
![2-[4-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B6054295.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6054311.png)
![1-ethyl-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6054318.png)
![3-(4-methoxyphenyl)-4-(1-vinyl-1H-pyrazol-4-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054327.png)
![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6054330.png)
